D-Allose 6-phosphate
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Overview
Description
D-allose 6-phosphate is an allose phosphate consisting of D-allose having a monophosphate group at the 6-position. It has a role as an Escherichia coli metabolite. It derives from a D-allose. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Anti-Proliferative Activity in Cancer
D-Allose 6-phosphate (A6P) has shown promising anti-proliferative activity against human cancer cell lines, such as the MOLT-4F human leukemia cell line. A synthesized derivative of A6P demonstrated higher anti-proliferative activity than A6P itself, indicating its potential in cancer treatment research (Ishiyama et al., 2019).
Role in Plant Defense Mechanisms
In agricultural science, D-allose, and by extension A6P, has been found to trigger defense mechanisms in rice plants against pathogens like Xanthomonas oryzae. This is achieved through reactive oxygen species generation and the expression of defense-related genes, pointing towards its application in crop protection and plant immunity research (Kano et al., 2013).
Enzymatic Production of Rare Sugars
Phosphate sugar isomerases, which catalyze the isomerization involving A6P, are key in microbial sugar metabolism. Their broad substrate specificity and potential in enzymatic production of rare sugars like D-allose make them a significant focus in biotechnological and industrial applications (Kim, Kim, & Yeom, 2020).
Microbial Metabolism and Biotechnological Production
A6P is central in the microbial metabolism of D-allose, a sugar with various pharmaceutical activities. The study of D-allose-producing enzymes and methods for its efficient production can contribute to advancements in biotechnology and pharmaceuticals (Lim & Oh, 2011).
Enhanced Isomerization for Sugar Preparation
Studies on ribose-5-phosphate isomerase A and its activity towards D-allose have revealed potential applications in rare sugar preparation. Mutations in these enzymes can lead to enhanced activity and stability, thus contributing to biocatalysis and biosynthesis research (Wang et al., 2021).
Biotransformation of Fructose to Allose
In another study, enzymes were used to transform fructose into allose, a process that could have implications in medical and health-related fields due to allose's various beneficial activities. This demonstrates the potential of biotransformation using enzymes in producing medically significant sugars (Lee, Shin, & Oh, 2018).
Properties
Molecular Formula |
C6H13O9P |
---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/t3-,4+,5-,6+/m0/s1 |
InChI Key |
VFRROHXSMXFLSN-BGPJRJDNSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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